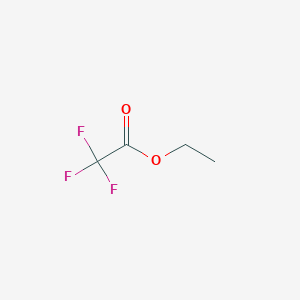
Ethyl trifluoroacetate
Cat. No. B116455
Key on ui cas rn:
383-63-1
M. Wt: 142.08 g/mol
InChI Key: STSCVKRWJPWALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06673372B1
Procedure details


Synthesis of (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can be accomplished through the use of commercially available 4-chloroaniline. After reaction with pivaloyl chloride in the presence of hydroxide to afford the corresponding amide, treatment with an alkyl lithium and ethyl triflouroacetate is followed by acidification with a mineral acid to provide the salt of the triflouroketone (Scheme 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name

Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC2NC(=O)[O:8][C@:7](C#CC3CC3)([C:12]([F:15])([F:14])[F:13])C=2C=1.Cl[C:23]1[CH:29]=CC(N)=CC=1.C(Cl)(=[O:35])C(C)(C)C.[OH-]>>[F:13][C:12]([F:15])([F:14])[C:7]([O:35][CH2:29][CH3:23])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C([C@](OC(N2)=O)(C(F)(F)F)C#CC2CC2)C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
